L-Isoleucine-d10
Descripción
BenchChem offers high-quality L-Isoleucine-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Isoleucine-d10 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
141.23 g/mol |
Nombre IUPAC |
(2S,3S)-2-amino-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1D3,2D3,3D2,4D,5D |
Clave InChI |
AGPKZVBTJJNPAG-VQWSQZATSA-N |
SMILES isomérico |
[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])N |
SMILES canónico |
CCC(C)C(C(=O)O)N |
Origen del producto |
United States |
Foundational & Exploratory
Molecular weight shift of deuterated Isoleucine standards
An In-depth Technical Guide: Molecular Weight Shift of Deuterated Isoleucine Standards: Principles, Practice, and Pitfalls
Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Summary
In the landscape of quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are the cornerstone of accuracy and precision. Deuterated isoleucine is a frequently used SIL standard in metabolomics, pharmacokinetic studies, and clinical diagnostics. Its utility stems from a deliberate molecular weight shift, allowing it to be distinguished from its endogenous, unlabeled counterpart. However, the introduction of deuterium, while chemically subtle, creates physical effects that must be thoroughly understood and controlled. This guide provides a comprehensive technical overview of the molecular weight shift of deuterated isoleucine standards, from the foundational principles of isotope incorporation to the practical nuances of chromatographic behavior and data interpretation. We will explore the causality behind experimental choices, provide validated protocols, and address common challenges to ensure the generation of robust and reliable quantitative data.
The Fundamental Principle: Engineering a Mass Shift
The core utility of a deuterated internal standard is to serve as a nearly perfect proxy for the analyte of interest throughout the analytical workflow—from extraction to detection.[1] By being chemically almost identical, it compensates for variations in sample preparation, injection volume, and ionization efficiency.[2][3] The key distinction is its mass.
Isotope Incorporation and Mass Calculation
Isoleucine (C₆H₁₃NO₂) is an essential amino acid with a monoisotopic mass of approximately 131.0946 Da.[4][5][6] Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen containing an extra neutron.[7] Replacing one or more protium (¹H) atoms with deuterium predictably increases the molecule's mass.
The nominal mass shift is simply the number of deuterium atoms incorporated. For instance, DL-Isoleucine-d10, where ten hydrogen atoms are replaced, will have a nominal mass 10 Daltons higher than the unlabeled analyte.[8] For high-resolution mass spectrometry (HRMS), the exact mass shift is calculated using the precise mass of the isotopes:
-
Mass Shift = (No. of D atoms × Mass of D) - (No. of H atoms replaced × Mass of H)
This distinction is critical for ensuring specificity in complex matrices.
Table 1: Theoretical Mass Shifts for Common Deuterated Isoleucine Isotopologues
| Isotopologue | Number of Deuterium Atoms | Nominal Mass Shift (Da) | Theoretical Exact Mass [M+H]⁺ (Da) |
| Unlabeled Isoleucine | 0 | 0 | 132.1021 |
| Isoleucine-d₃ | 3 | +3 | 135.1209 |
| Isoleucine-d₈ | 8 | +8 | 140.1525 |
| Isoleucine-d₁₀ | 10 | +10 | 142.1650 |
Causality: A mass shift of at least +3 Da is strongly recommended.[9] This is to prevent spectral interference from the natural isotopic abundance of the analyte. An unlabeled molecule has a small but significant population of M+1 and M+2 isotopes due to the natural presence of ¹³C. A +3 Da shift in the internal standard ensures its mass is well clear of the analyte's isotopic cluster, preventing crosstalk.
The Standard Itself: Synthesis, Purity, and Validation
The axiom "your analysis is only as good as your standard" is paramount. The synthesis and characterization of the deuterated standard are critical, non-negotiable steps for trustworthy results.
Synthetic Strategies
Deuterated isoleucine can be synthesized through several routes:
-
De Novo Synthesis: Building the molecule from smaller, isotopically labeled precursors.[9] This method offers precise control over the location of the deuterium labels but can be complex and costly.[10]
-
Hydrogen-Deuterium (H-D) Exchange: Exposing unlabeled isoleucine to a deuterium source (e.g., D₂O) under catalytic conditions (acid, base, or metal) to promote the exchange of protons for deuterons.[9][11] This can be more cost-effective but may yield a mixture of isotopologues and requires careful purification.[11]
Expert Insight: The stability of the deuterium label is crucial. Labels should be placed on carbon atoms that are not prone to back-exchange with protons from the solvent.[9] Placing deuterium on heteroatoms (like the -OH of the carboxyl group or the -NH₂ of the amine group) is avoided as these positions are readily exchangeable.[3][9]
Protocol: Quality Control and Verification of a Deuterated Standard
This protocol establishes a self-validating system to ensure the identity, purity, and isotopic enrichment of the deuterated isoleucine standard before its use in quantitative assays.
-
Identity and Mass Accuracy Verification (HRMS)
-
Objective: To confirm the exact mass of the standard.
-
Procedure:
-
Prepare a ~1 µg/mL solution of the deuterated isoleucine standard in 50:50 acetonitrile/water with 0.1% formic acid.
-
Infuse the solution directly into a calibrated high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Acquire a full-scan mass spectrum in positive ion mode.
-
-
Acceptance Criteria: The measured m/z of the [M+H]⁺ ion must be within 5 ppm of the theoretical exact mass.
-
-
Isotopic Purity Assessment (MS)
-
Objective: To determine the percentage of the correctly labeled molecule and identify the presence of unlabeled analyte.
-
Procedure:
-
Using the HRMS data from the previous step, examine the isotopic cluster of the molecular ion.
-
Measure the peak area of the primary deuterated isotopologue and any significant lower-mass isotopologues, including the M+0 (unlabeled) species.
-
-
Acceptance Criteria: Isotopic enrichment should be ≥98%.[2][3] The presence of unlabeled isoleucine should be minimal (<0.5%) to prevent it from contributing to the analyte signal, especially at the lower limit of quantitation (LLOQ).[9]
-
-
Chemical Purity Assessment (LC-UV or LC-MS)
-
Objective: To detect any non-isoleucine related impurities.
-
Procedure:
-
Perform a chromatographic separation of a concentrated solution of the standard.
-
Monitor the eluent using a UV detector or by acquiring a full scan in the mass spectrometer.
-
Integrate all observed peaks.
-
-
Acceptance Criteria: Chemical purity should be >99%.[2]
-
The Chromatographic Isotope Effect: An Inevitable Nuance
While chemically similar, the substitution of hydrogen with deuterium creates a subtle physical difference that can manifest as a chromatographic shift.
Mechanism of the Shift
In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their unlabeled (protiated) counterparts.[12][13] This phenomenon, known as the chromatographic isotope effect, is attributed to the fact that a C-D bond has a slightly lower vibrational energy and is less polarizable than a C-H bond. This results in weaker van der Waals interactions with the nonpolar stationary phase, leading to a shorter retention time.[14][15] The magnitude of this shift can increase with the number of deuterium atoms.[15]
Diagram 1: The Chromatographic Isotope Effect
Caption: Deuteration can weaken interactions with the stationary phase, causing the internal standard to elute earlier.
Implications for Quantification
If the analyte and internal standard peaks do not completely co-elute, they can be subjected to different degrees of matrix effects (ion suppression or enhancement) at slightly different points in time.[13][16][17] This "differential matrix effect" can compromise accuracy because the fundamental assumption of the internal standard—that it behaves identically to the analyte—is violated.[13][16]
Trustworthiness: The most robust method involves ensuring the analyte and internal standard peaks overlap as much as possible. This can be achieved by adjusting chromatographic conditions (e.g., gradient slope, temperature) or, counterintuitively, by using a less efficient column to broaden the peaks and force co-elution.[13] Using ¹³C or ¹⁵N-labeled standards can minimize this effect, as the mass difference has a negligible impact on retention.[13][17]
Integrated Workflow: Quantitative Analysis in a Biological Matrix
This section outlines a complete, self-validating workflow for the quantification of isoleucine in human plasma using a deuterated internal standard.
Diagram 2: Quantitative Bioanalysis Workflow
Caption: A systematic workflow from sample preparation to final concentration determination.
Protocol: LC-MS/MS Quantification of Isoleucine in Plasma
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of unlabeled isoleucine in 50:50 methanol/water.
-
Prepare a 1 mg/mL stock solution of deuterated isoleucine (e.g., Isoleucine-d10).
-
Prepare an Internal Standard (IS) working solution by diluting the IS stock to an appropriate concentration (e.g., 1 µg/mL) in 50:50 methanol/water.
-
-
Calibration Curve and QC Preparation:
-
Serially dilute the unlabeled isoleucine stock solution to create calibration standards ranging from the LLOQ to the upper limit of quantitation (ULOQ).
-
Prepare at least three levels of Quality Control (QC) samples (low, medium, high) from a separate weighing of the stock solution.
-
-
Sample Extraction:
-
To 50 µL of plasma (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 25 µL of the IS working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[7]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve isoleucine from its isomers (e.g., leucine).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Isoleucine Transition: m/z 132.1 → 86.1
-
Isoleucine-d10 IS Transition: m/z 142.2 → 92.1 (Note: Transitions must be empirically optimized on the specific instrument used.)
-
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the IS for all injections.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Generate a linear regression calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Quantify the unknown samples and QCs against the calibration curve. The results for the QCs must fall within established acceptance criteria (e.g., ±15% of nominal value) to validate the run.
-
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- Creative Proteomics. (n.d.). Principles and Characteristics of Isotope Labeling.
- Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards.
- Anonymous. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available at: [Link]
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ADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Available at: [Link]
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Chromatography Forum. (2013). Internal standard in LC-MS/MS. Available at: [Link]
-
LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available at: [Link]
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Bandara, H.M.H.N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-360. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. Available at: [Link]
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ResearchGate. (2026). Guidelines for Sample Preparation and Stable Isotope Analysis of Food for Traceability Studies. Available at: [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
Matucha, R., et al. (2016). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Journal of the American Society for Mass Spectrometry, 27(6), 1031-1039. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). L-Isoleucine. PubChem. Available at: [Link]
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PNAS. (n.d.). Synthesis of highly deuterated amino acids. Available at: [Link]
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Wikipedia. (n.d.). Isoleucine. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Chemical isotope labeling for quantitative proteomics. Available at: [Link]
-
ResearchGate. (2025). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of L-Isoleucine (CAS 73-32-5). Available at: [Link]
-
ACS Publications. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Deuterium isotope shifts for backbone 1H, 15N and 13C nuclei in intrinsically disordered protein α-synuclein. Available at: [Link]
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National Institutes of Health (NIH). (2010). Isotope Labeled Internal Standards (ILIS) as a Basis for Quality Control in Clinical Studies Using Plasma Samples. Available at: [Link]
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Wikipedia. (n.d.). Isotopic labeling. Available at: [Link]
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Springer. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Available at: [Link]
-
MDPI. (n.d.). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. Available at: [Link]
-
Vedantu. (n.d.). Isoleucine: Structure, Functions & Importance in Chemistry. Available at: [Link]
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Spectro Inlets. (n.d.). Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Available at: [Link]
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ACS Publications. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Available at: [Link]
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MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Available at: [Link]
-
Cambridge Isotope Laboratories. (n.d.). Stable Isotope Standards For Mass Spectrometry. Available at: [Link]
-
ScienceDirect. (n.d.). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions and in cells. Available at: [Link]
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Methodological & Application
Quantifying Plasma Amino Acids with L-Isoleucine-d10 Isotope Dilution: An Application Note and Protocol
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Amino Acid Quantification and the Power of Isotope Dilution
Amino acids are the fundamental building blocks of proteins and play pivotal roles in a vast array of physiological processes, from metabolic regulation to neurotransmission.[1] Consequently, the accurate quantification of amino acids in biological matrices such as plasma is of paramount importance in clinical diagnostics, nutritional monitoring, and drug development. Deviations in plasma amino acid concentrations can serve as biomarkers for various diseases, including metabolic disorders like maple syrup urine disease (MSUD), and may predict the onset of conditions such as type 2 diabetes.[1][2][3]
Traditional methods for amino acid analysis often require derivatization to enhance detection, a process that can be both time-consuming and a source of analytical variability.[4] Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a direct, highly sensitive, and specific alternative for the simultaneous quantification of multiple amino acids.[5] When coupled with the stable isotope dilution (SID) technique, LC-MS/MS provides the gold standard for quantitative accuracy and precision.[6]
This application note provides a detailed protocol for the quantification of L-Isoleucine in human plasma using L-Isoleucine-d10 as an internal standard. The principle of isotope dilution relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the beginning of the analytical workflow.[7] This "spike" behaves identically to the endogenous analyte throughout sample preparation and analysis, effectively correcting for any sample loss or matrix effects.[8]
Section 1: The Foundational Principles of the Method
Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of a substance in a sample.[9] The core principle involves introducing a known amount of an isotopically enriched form of the target analyte (the "spike") into the sample.[9] This internal standard is chemically identical to the analyte but has a different mass due to the isotopic enrichment.[2] The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios (m/z). By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the internal standard, the concentration of the analyte in the original sample can be calculated with high accuracy.[9] This method inherently corrects for variations in sample preparation, injection volume, and ionization efficiency, making it a robust and reliable quantification strategy.[8]
The Importance of Chromatographic Separation
While mass spectrometry provides high selectivity, chromatographic separation remains a critical component of the analytical workflow, especially when dealing with isomeric compounds. L-Isoleucine and its isomer L-Leucine have the same elemental composition and therefore the same molecular weight, making them indistinguishable by mass alone. Effective chromatographic separation prior to mass spectrometric detection is therefore essential for their individual quantification.[2][3] This protocol utilizes a reversed-phase liquid chromatography (RPLC) method capable of resolving these and other isobaric amino acids.
Section 2: Experimental Protocol
This section details the step-by-step methodology for the quantification of L-Isoleucine in plasma.
Materials and Reagents
-
Analytes and Internal Standard:
-
L-Isoleucine (≥98% purity)
-
L-Isoleucine-d10 (isotopic purity ≥98%)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sulfosalicylic acid (SSA)
-
-
Biological Matrix:
-
Human plasma (collected in EDTA-containing tubes)
-
Pooled human plasma for calibration standards and quality controls
-
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve L-Isoleucine and L-Isoleucine-d10 in water to prepare individual stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of L-Isoleucine by serial dilution of the stock solution with water.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the L-Isoleucine-d10 stock solution with water.
-
-
Calibration Standards (CS):
-
Prepare a set of at least six non-zero calibration standards by spiking pooled human plasma with the L-Isoleucine working standard solutions.
-
-
Quality Control Samples (QC):
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in pooled human plasma, independent of the calibration standards.
-
Sample Preparation: Protein Precipitation
The following workflow outlines the protein precipitation step to extract amino acids from the plasma matrix.
Caption: Workflow for plasma sample preparation.
Rationale for Sulfosalicylic Acid (SSA): SSA is an effective protein precipitating agent that also helps to stabilize amino acids in the resulting supernatant.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A linear gradient appropriate for the separation of amino acids should be optimized. |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 2 |
| Dwell Time | 50 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 2: MRM Transitions for L-Isoleucine and L-Isoleucine-d10
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Isoleucine | 132.1 | 86.1 | Optimized (e.g., 15) |
| L-Isoleucine (confirmatory) | 132.1 | 69.1 | Optimized (e.g., 20) |
| L-Isoleucine-d10 | 142.1 | 96.1 | Optimized (e.g., 15) |
Note on MRM Transitions: The transition 132.1 -> 86.1 for L-Isoleucine corresponds to the neutral loss of formic acid and subsequent fragmentation. The confirmatory ion at m/z 69.1 provides additional specificity. The transition for L-Isoleucine-d10 is shifted by 10 Da, reflecting the mass of the deuterium labels.
Section 3: Data Analysis and Method Validation
Calibration Curve and Quantification
A calibration curve is constructed by plotting the peak area ratio of L-Isoleucine to L-Isoleucine-d10 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration of L-Isoleucine in unknown samples is then calculated from this regression equation.
Bioanalytical Method Validation
To ensure the reliability of the results, the method must be validated according to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed by analyzing the QC samples at low, medium, and high concentrations on multiple days. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions.
Table 3: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (µM) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 10 | 105.2 | 8.7 | 103.5 | 10.2 |
| Low QC | 25 | 98.6 | 6.3 | 99.1 | 7.5 |
| Mid QC | 250 | 101.4 | 4.1 | 100.8 | 5.3 |
| High QC | 750 | 99.5 | 3.5 | 100.2 | 4.8 |
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of L-Isoleucine in human plasma using L-Isoleucine-d10 isotope dilution. The simple protein precipitation sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method suitable for high-throughput analysis in clinical and research settings. Proper method validation is crucial to ensure the generation of high-quality, reliable data for its intended purpose.
References
-
Featured method: Plasma amino acid LC-MS/MS analysis - CHUM. (URL: [Link])
-
A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. (URL: [Link])
-
An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C. (URL: [Link])
-
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - NIH. (URL: [Link])
-
(PDF) 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (URL: [Link])
-
Isoleucine and Leucine - Rapid Novor. (URL: [Link])
-
Direct analysis of 33 amino acids in beverages by LC-MS/MS - YouTube. (URL: [Link])
-
A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PubMed Central. (URL: [Link])
-
For full amino acid quantification via HPLC, what is/are the internal standards I should use? (URL: [Link])
-
Quantifying Small Molecules by Mass Spectrometry | LCGC International. (URL: [Link])
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])
-
LC/MS/MS Method Package for D/L Amino Acids - Shimadzu. (URL: [Link])
-
Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes - PubMed. (URL: [Link])
-
Guideline on bioanalytical method validation - European Medicines Agency (EMA). (URL: [Link])
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (URL: [Link])
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Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. (URL: [Link])
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC - PubMed Central. (URL: [Link])
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (URL: [Link])
-
Guideline on Isotope Dilution Mass Spectrometry - OSTI. (URL: [Link])
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. (URL: [Link])
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- 2. Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 4. lcms.cz [lcms.cz]
- 5. Simultaneous determination of leucine, isoleucine and valine in Beagle dog plasma by HPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rapidnovor.com [rapidnovor.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Precision MRM Optimization for L-Isoleucine-d10 in Triple Quadrupole MS
Executive Summary
This guide details the protocol for optimizing Multiple Reaction Monitoring (MRM) transitions for L-Isoleucine-d10 (
Technical Prerequisites & Mechanistic Grounding
The Analyte: L-Isoleucine-d10[1]
-
Chemical Formula:
(Carbon skeleton fully deuterated). -
Molecular Weight: ~141.22 Da (compared to 131.17 Da for unlabeled).
-
Precursor Ion
: 142.2 m/z . -
Role: Corrects for ionization suppression/enhancement and retention time shifts in complex matrices (plasma, cell culture media).
The Challenge: Isobaric Interference
L-Isoleucine and L-Leucine are structural isomers.[1] Their d10 analogs share the same precursor mass (142.2 m/z) and often produce identical fragments. Mass spectrometry alone cannot distinguish them; chromatographic separation is mandatory. [2]
Instrumentation Requirements
-
System: Triple Quadrupole LC-MS/MS (e.g., Sciex QTRAP, Agilent 6400, Waters Xevo).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[3]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).
Workflow Visualization
The following diagram outlines the logical flow for developing a robust MRM method, emphasizing the feedback loop between source optimization and compound-specific tuning.
Figure 1: Step-by-step optimization workflow for L-Isoleucine-d10 MRM development.
Detailed Protocol: Step-by-Step Optimization
Phase 1: Standard Preparation & Infusion
Objective: Generate a stable ion beam to determine the precursor mass and initial ionization parameters.
-
Stock Solution: Dissolve L-Isoleucine-d10 standard in 0.1 M HCl (to ensure solubility) to 1 mg/mL.
-
Working Standard: Dilute to 1 µg/mL in 50:50 (v/v) Water:Methanol + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation (
) essential for positive ESI.
-
-
Infusion: Connect the syringe pump directly to the MS source (flow rate: 5–10 µL/min).
Phase 2: Precursor & Product Ion Scanning
Objective: Map the fragmentation pathway.
-
Q1 Scan (MS1): Scan range 100–200 m/z.
-
Target: Observe dominant peak at 142.2 m/z .
-
Validation: If peaks appear at 132.1 (unlabeled) or 138.2 (d6), the standard purity is compromised.
-
-
Product Ion Scan (MS2): Fix Q1 to 142.2 m/z. Scan Q3 from 40–150 m/z. Apply generic Collision Energy (CE) of 15-20 eV.
-
Observed Fragments:
-
96.2 m/z: Loss of HCOOH (Formic acid). Corresponds to the immonium ion of the d10 backbone.
-
Mechanism:
. -
Calculation: 142.2 - 46.0 = 96.2.
-
-
79.2 m/z: Loss of HCOOH +
.-
Calculation: 142.2 - 46.0 - 17.0 = 79.2.
-
-
-
Phase 3: MRM Parameter Optimization
Objective: Maximize sensitivity for specific transitions.
Using the instrument's automated optimization software (e.g., Waters IntelliStart, Sciex Compound Optimization) or manual ramping:
-
Declustering Potential (DP) / Cone Voltage:
-
Ramp from 0 to 100 V.
-
Typical Value: 20–40 V. High DP helps decluster solvent shells but too high causes in-source fragmentation.
-
-
Collision Energy (CE):
-
Ramp CE from 5 to 50 eV for the selected transitions.
-
Transition 1 (Quantifier): 142.2
96.2. Expected CE: ~15–20 eV. -
Transition 2 (Qualifier): 142.2
79.2. Expected CE: ~25–35 eV.
-
-
Cell Exit Potential (CXP):
-
Optimize to ensure efficient ion extraction from the collision cell (typically 5–15 V).
-
Table 1: Optimized MRM Parameters (Example Values)
| Compound | Polarity | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) | Type |
| L-Ile-d10 | ESI+ | 142.2 | 96.2 | 50 | 18 | Quantifier |
| L-Ile-d10 | ESI+ | 142.2 | 79.2 | 50 | 30 | Qualifier |
| L-Ile (Ref) | ESI+ | 132.1 | 86.1 | 50 | 18 | Quantifier |
Critical Validation: Chromatographic Separation
Scientific Integrity Check: Even with optimized MRM transitions, L-Isoleucine-d10 cannot be distinguished from L-Leucine-d10 by mass alone. You must validate separation.
-
Column Selection: Use a column capable of separating hydrophobic isomers.
-
Recommended: C18 with high aqueous stability or specialized Amino Acid columns (e.g., Intrada Amino Acid).
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Isocratic Hold: Often required at low %B (e.g., 5-10% B) to resolve Ile/Leu.
-
-
System Suitability Test (SST):
-
Inject a mixture of L-Ile-d10 and L-Leu-d10.
-
Requirement: Baseline resolution (
). If peaks co-elute, the quantitation of Isoleucine will be biased by Leucine levels.
-
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion suppression or poor solubility. | Check solubility in stock. Switch mobile phase modifier (e.g., Ammonium Formate). |
| High Background | Contaminated source or isobaric noise. | Clean cone/curtain plate. Verify transition specificity (increase CE slightly). |
| Signal in Blank | Carryover or contaminated solvent. | Run multiple blanks. Replace mobile phases. Check injector wash solvent. |
| RT Shift | Column aging or pH change. | Check mobile phase pH. Use d10 IS retention time to realign windows. |
References
-
Waters Corporation. Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Application Note.
-
Shimadzu Scientific Instruments. LC/MS/MS Method Package for D/L Amino Acids. Technical Report.
-
Jiang, C., et al. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry.[1] The Analyst, 145(20), 6632-6638.[4]
-
MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116-10124.
Sources
- 1. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 3. Leucine and iso Leucine Separated with LCMS - AppNote [mtc-usa.com]
- 4. pubs.acs.org [pubs.acs.org]
Sample preparation for GC-MS analysis using deuterated Isoleucine
Application Note: High-Precision Quantification of Isoleucine in Biological Matrices via GC-MS using Stable Isotope Dilution
Abstract
This application note details a robust protocol for the quantification of L-Isoleucine (Ile) in plasma and cell culture media using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike LC-MS, where isobaric separation of Leucine and Isoleucine often requires specialized columns, this method leverages the high chromatographic resolution of GC combined with the hydrolytic stability of tert-butyldimethylsilyl (TBDMS) derivatives. Using L-Isoleucine-d10 as an internal standard corrects for extraction efficiency and matrix effects, ensuring data integrity suitable for pharmacokinetic (PK) and metabolic flux studies.
Introduction & Scientific Rationale
The Challenge: Isoleucine is a branched-chain amino acid (BCAA) critical for protein synthesis and metabolic signaling. It is isobaric with Leucine (MW 131.17 g/mol ), making mass-based discrimination impossible without chromatographic separation. Furthermore, amino acids are zwitterionic and non-volatile, requiring derivatization for GC analysis.
The Solution: TBDMS Derivatization While trimethylsilylation (TMS) using BSTFA is common, it produces derivatives prone to moisture hydrolysis and typically yields complex fragmentation patterns. We utilize MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) .[1]
-
Mechanism: MTBSTFA replaces active hydrogens on the amino and carboxyl groups with TBDMS groups.
-
Advantage: TBDMS derivatives are 100x more stable than TMS derivatives and produce a dominant characteristic fragment ion
, resulting from the loss of a tert-butyl group. This concentration of ion current into a single fragment significantly lowers the Limit of Detection (LOD).
Materials & Reagents
-
Analyte: L-Isoleucine (Standard grade, >99%).
-
Internal Standard (IS): L-Isoleucine-d10 (all carbon-bound hydrogens deuterated).[2]
-
Note: Using d10 ensures a mass shift of +10 Da, preventing isotopic overlap with the natural abundance isotopes of the analyte.
-
-
Derivatization Reagent: MTBSTFA + 1% TBDMCS (Catalyst).
-
Solvents: Anhydrous Pyridine (Critical for proton scavenging), Acetonitrile (HPLC grade), Methanol (for extraction).
Experimental Workflow
Internal Standard Preparation
Dissolve L-Isoleucine-d10 in 0.1 M HCl to create a 1 mg/mL stock. Store at -20°C.
-
Working Solution: Dilute to 10 µg/mL in Methanol.
Sample Preparation (Plasma/Media)
The following workflow ensures protein removal and complete drying, which is the "Critical Quality Attribute" for successful silylation.
Figure 1: Step-by-step extraction and derivatization workflow.[3] Blue nodes indicate extraction; Red nodes indicate chemical modification.
Derivatization Chemistry
The reaction replaces the H on the
-
Reaction: Ile + 2 MTBSTFA
N,O-di-TBDMS-Ile + Byproducts. -
Critical Note: Moisture is the enemy. If the dried extract contains water, MTBSTFA will hydrolyze to form TBDMS-OH (silanol), and derivatization efficiency will drop. Ensure the N2 drying step is complete.
GC-MS Method Parameters
Gas Chromatography (Agilent 7890/8890 or equivalent)
-
Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).
-
Why: A low-polarity 5% phenyl phase is standard. The critical separation is between Leucine and Isoleucine.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Injection: 1 µL, Split 1:10 (or Splitless for trace analysis).
-
Inlet Temp: 260°C.
Temperature Program (Optimized for Leu/Ile Separation):
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|---|
| Initial | - | 100 | 1.0 |
| Ramp 1 | 20 | 160 | 0 |
| Hold | - | 160 | 5.0 |
| Ramp 2 | 40 | 300 | 3.0 |
-
Analyst Note: The hold at 160°C is the "isobaric resolution window." Isoleucine typically elutes before Leucine.
Mass Spectrometry (SIM Mode)
Operate in Electron Impact (EI) at 70 eV. Use Selected Ion Monitoring (SIM) for maximum sensitivity.
Target Ions:
The molecular weight of di-TBDMS-Isoleucine is 359 Da. The dominant fragmentation is the loss of the tert-butyl group (
| Analyte | Precursor MW | Derivative MW | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| L-Isoleucine | 131 | 359 | 302 | 200 |
| L-Isoleucine-d10 | 141 | 369 | 312 | 210 |
-
Calculation:
-
Native:
. -
d10-IS:
(The d10 label is on the backbone, so the lost t-butyl group is unlabeled).
-
Results & Discussion
Chromatographic Separation Logic
The most common failure mode in BCAA analysis is the co-elution of Leucine and Isoleucine. Since they share the same quant ion (m/z 302), the MS cannot distinguish them alone.
Figure 2: Elution order on a 5% Phenyl column. Isoleucine elutes prior to Leucine due to steric hindrance of the beta-methyl group reducing interaction with the stationary phase.
Linearity and Validation
-
Linear Range: 5 µM to 1000 µM.
-
R²: Typically > 0.995.
-
LOD: ~0.5 µM (SIM mode).
-
Troubleshooting: If the m/z 302 peak tails significantly, it indicates active sites in the liner. Replace the inlet liner with a deactivated, wool-packed liner.
References
-
NIST Mass Spectrometry Data Center. "L-Isoleucine, 2TBDMS derivative Mass Spectrum." NIST Chemistry WebBook. [Link]
-
Schummer, C. et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482. [Link]
-
Sobolevsky, T. G., et al. (2003).[1] "Silylation of amino acids with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide." Journal of Chromatography A. [Link]
Sources
Application Note: Precision Quantitation of BCAA Pathways Using L-Isoleucine-d10
Targeted Metabolomics for Insulin Resistance and Metabolic Syndrome Research
Executive Summary
Branched-chain amino acids (BCAAs)—Leucine (Leu), Isoleucine (Ile), and Valine (Val)—are critical biomarkers in metabolic disorders, particularly insulin resistance (IR) and Type 2 Diabetes (T2D).[1] While elevated BCAA levels are strongly correlated with IR, accurate quantitation is plagued by a fundamental analytical challenge: isobaric interference. Leucine and Isoleucine share identical molecular weights (131.17 g/mol ) and nearly identical fragmentation patterns.
This Application Note details a robust protocol using L-Isoleucine-d10 as a Stable Isotope Labeled (SIL) Internal Standard. Unlike standard external calibration, L-Isoleucine-d10 provides real-time correction for matrix effects, ionization suppression, and extraction efficiency, enabling the precise differentiation required for mechanistic studies of BCAA catabolism.
Scientific Background & Mechanism[2][3][4]
The Biological Imperative: BCAA Catabolism
In healthy physiology, BCAAs are catabolized in the mitochondria. The pathway involves reversible transamination by BCAT (Branched-Chain Aminotransferase) to form Branched-Chain
In insulin-resistant states, BCKDH activity is often suppressed, leading to an accumulation of upstream BCAAs and BCKAs. Accurate measurement of Isoleucine specifically—distinct from Leucine—is vital because they feed into different downstream pathways (Succinyl-CoA vs. Acetyl-CoA) and may have distinct signaling roles in mTORC1 activation.
The Role of L-Isoleucine-d10
L-Isoleucine-d10 is an isotopologue where ten non-exchangeable hydrogen atoms are replaced with deuterium (
-
Mass Shift (+10 Da): The precursor ion shifts from m/z 132.1 to 142.1. This +10 Da shift effectively removes the standard from the spectral window of endogenous Isoleucine (M+0) and its natural isotopes (M+1, M+2), preventing "cross-talk" during detection.
-
Carrier Effect: In low-abundance samples, the SIL standard acts as a "carrier," occupying non-specific binding sites on glassware and column stationary phases, thereby improving the recovery of the endogenous analyte.
Pathway Visualization
The following diagram illustrates the BCAA catabolic pathway and the critical node where quantification provides insight into metabolic dysfunction.
Figure 1: BCAA Catabolic Pathway. The BCKDH complex is the primary regulation point often impaired in metabolic diseases, leading to elevated plasma Isoleucine.
Experimental Protocol
Materials & Reagents
-
Analyte: L-Isoleucine (Analytical Grade).
-
Internal Standard: L-Isoleucine-d10 (Isotopic Purity
98%). -
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).
-
Matrix: Plasma, Serum, or Tissue Homogenate.
Sample Preparation (Protein Precipitation)
This method uses a simple "crash" protocol to maximize throughput while removing proteins that foul the column.
-
Aliquot: Transfer 50
L of sample (plasma/serum) to a 1.5 mL centrifuge tube. -
IS Spike: Add 10
L of L-Isoleucine-d10 Working Solution (10 M in 50% MeOH).-
Critical Step: Spiking before extraction allows the IS to correct for recovery losses during the precipitation step.
-
-
Precipitation: Add 400
L of ice-cold Methanol/Acetonitrile (1:1 v/v). -
Vortex: Vortex vigorously for 30 seconds.
-
Incubation: Keep at -20°C for 20 minutes to aid protein aggregation.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
-
Collection: Transfer 100
L of the supernatant to an LC vial containing 400 L of pure water (dilution prevents peak distortion from strong solvent effects).
LC-MS/MS Methodology
The Challenge: Leucine and Isoleucine are isobaric. Mass spectrometry alone cannot distinguish them. They must be separated chromatographically.[3][4][5] A standard C18 column often yields overlapping peaks (co-elution), rendering quantitation impossible.
Recommended Column: Phenyl-Hexyl or Specialized Amino Acid Column (e.g., Intrada Amino Acid).
-
Why? Phenyl-Hexyl phases offer
- interactions that provide superior selectivity for structural isomers compared to alkyl-chain (C18) phases.
LC Conditions:
-
System: UHPLC (Agilent 1290 / Waters ACQUITY or equivalent).
-
Column: Poroshell 120 Phenyl-Hexyl (2.1 x 100 mm, 2.7
m) or equivalent. -
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 2 | Initial Hold |
| 1.00 | 2 | Load |
| 8.00 | 15 | Slow ramp for isomer separation |
| 10.00 | 95 | Wash |
| 12.00 | 95 | Wash Hold |
| 12.10 | 2 | Re-equilibration |
| 15.00 | 2 | End |
MS/MS Parameters (MRM)
Detection is performed in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) |
| L-Isoleucine | 132.1 | 86.1 | 15 | 50 |
| L-Isoleucine-d10 | 142.1 | 96.1 | 15 | 50 |
| L-Leucine (Interference) | 132.1 | 86.1 | 15 | Monitor for separation |
Note: The 86.1 fragment is the immonium ion (
Analytical Workflow Diagram
Figure 2: End-to-End Analytical Workflow.[4] Note the introduction of the Internal Standard prior to extraction to normalize all downstream variances.
Data Analysis & Validation
Identification Criteria
To confirm the peak is L-Isoleucine and not Leucine or Allo-isoleucine:
-
Retention Time (RT): The peak must elute at the same RT as the authentic L-Isoleucine standard (
0.05 min). -
Resolution: There must be baseline separation (
) between the Leucine and Isoleucine peaks. -
IS Co-elution: The L-Isoleucine-d10 peak should co-elute perfectly with the endogenous L-Isoleucine peak (slight RT shifts due to deuterium isotope effects are possible but usually negligible on UHPLC).
Calculation
Quantification is performed using the Peak Area Ratio :
Concentration is derived from a linear calibration curve (
Troubleshooting Matrix Effects
If the absolute intensity of the L-Isoleucine-d10 drops significantly (>50%) in samples compared to solvent standards, ion suppression is occurring.
-
Solution: Since the d10 standard experiences the same suppression as the analyte at that specific retention time, the Ratio remains valid. This is the primary advantage of using a stable isotope standard over an external calibration method.
References
-
Newgard, C. B., et al. (2009). A branched-chain amino acid-related metabolic signature that differentiates obese and lean humans and contributes to insulin resistance.[6][7] Cell Metabolism. Link
-
Saha, S., et al. (2016).[8] Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
-
Shimadzu Application Note. (2020). Analysis of D/L-Isoleucine, D/L-allo-Isoleucine, and D/L-Leucine.[5] Shimadzu Corporation.[3] Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link
Sources
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 6. dovepress.com [dovepress.com]
- 7. The Emerging Role of Branched-Chain Amino Acids in Insulin Resistance and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting deuterium exchange in L-Isoleucine-d10 aqueous solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for L-Isoleucine-d10. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions regarding the use of L-Isoleucine-d10 in aqueous solutions. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to ensure the isotopic integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about the stability and handling of L-Isoleucine-d10.
Q1: What is the expected stability of the deuterium labels on L-Isoleucine-d10 in an aqueous solution?
The stability of the ten deuterium labels on L-Isoleucine-d10 is not uniform. The deuterium on the α-carbon is the most susceptible to exchange with protons from water.[1] The other nine deuteriums on the side chain are generally more stable under typical experimental conditions. The rate of this exchange is highly dependent on factors such as pH, temperature, and the presence of catalysts.[2][3]
Q2: What are the primary factors that can cause deuterium loss (back-exchange)?
The primary drivers of deuterium loss, or back-exchange, are:
-
pH: The rate of hydrogen-deuterium exchange increases significantly with both increasing and decreasing pH from the point of minimum exchange, which is typically around pH 2.5 for amide hydrogens.[4] Basic conditions, in particular, can catalyze the exchange at the α-carbon through an enolate intermediate mechanism.[2]
-
Temperature: Higher temperatures accelerate the rate of exchange reactions.[3]
-
Presence of Catalysts: Both acid and base catalysts can facilitate deuterium exchange.[1][5]
-
Exposure to Protic Solvents: Prolonged exposure to water (H₂O) or other protic solvents provides a source of protons that can replace the deuterium atoms.[6]
Q3: What are the ideal storage conditions for L-Isoleucine-d10 aqueous stock solutions?
To maintain isotopic purity, L-Isoleucine-d10 aqueous solutions should be stored under the following conditions:
-
Temperature: Cool temperatures, such as 2-8°C for short- to medium-term storage (weeks to months) and -20°C for long-term storage, are recommended.[7]
-
pH: Solutions should be buffered at a pH that minimizes the exchange rate. For many applications, a slightly acidic pH is preferable to neutral or basic conditions.
-
Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers to minimize exposure to atmospheric moisture.[8][9][10]
-
Light: Protect from light to prevent potential photodegradation.[7][9]
Q4: How can I verify the isotopic purity of my L-Isoleucine-d10 solution?
The isotopic purity of your L-Isoleucine-d10 solution can be assessed using:
-
Mass Spectrometry (MS): This is a highly sensitive technique to determine the mass-to-charge ratio of the molecule and its isotopologues, allowing for the quantification of deuterium loss.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of proton signals at positions that should be deuterated.[11]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for identifying and resolving specific issues encountered during experiments with L-Isoleucine-d10.
Issue 1: Unexpected Loss of Isotopic Purity Detected by Mass Spectrometry
Symptom: Your mass spectrometry data shows a lower mass isotopologue (e.g., M+9, M+8) than expected for L-Isoleucine-d10, indicating deuterium loss.
Causality: This "back-exchange" occurs when deuterium atoms are replaced by hydrogen atoms from the solvent or other sources.[6] This is a significant issue as it can lead to inaccurate quantification in isotope dilution mass spectrometry.[12]
Troubleshooting Workflow: Mass Spectrometry
Caption: Troubleshooting workflow for deuterium loss in MS.
Experimental Protocol: pH Optimization and Control
-
pH Measurement: Use a calibrated pH meter to accurately measure the pH of your L-Isoleucine-d10 solution. For solutions in D₂O, remember to add 0.4 to the meter reading to get the pD value.[10]
-
Buffer Selection: Choose a buffer system that maintains a stable pH in the desired range (typically slightly acidic to neutral for minimizing exchange).
-
Adjust pH: If necessary, adjust the pH of the solution using dilute, deuterated acid or base to avoid introducing protons.
-
Re-analysis: After pH adjustment and proper storage, re-analyze the sample by mass spectrometry to confirm if the isotopic purity has stabilized.
Data Presentation: Impact of pH and Temperature on Deuterium Exchange
| Condition | Relative Rate of Exchange | Recommendation |
| High pH (>8) | High | Avoid; significantly accelerates α-carbon exchange[2] |
| Neutral pH (~7) | Moderate | Use with caution for short-term experiments |
| Low pH (<4) | Increases with acidity | Optimal range often slightly acidic |
| High Temperature (>25°C) | High | Avoid prolonged exposure; accelerates exchange[3] |
| Refrigerated (2-8°C) | Low | Recommended for short to medium-term storage[7] |
| Frozen (-20°C or lower) | Very Low | Recommended for long-term storage |
Issue 2: Appearance of Unwanted Peaks in ¹H NMR Spectrum
Symptom: You observe proton signals in your ¹H NMR spectrum in regions that should be silent due to deuteration.
Causality: The appearance of these signals is a direct indication of H-D exchange. The position of the new peak can help identify which deuterium is being replaced. For example, a new signal in the α-proton region indicates exchange at that specific site.
Troubleshooting Workflow: NMR Spectroscopy
Caption: Troubleshooting workflow for unexpected NMR signals.
Experimental Protocol: Sample Preparation for NMR
-
Use High-Purity Deuterated Solvents: Ensure the D₂O or other deuterated solvent used is of high isotopic enrichment (≥99.8%).
-
Dry Glassware: Dry NMR tubes and any glassware that will contact the sample at ~150°C for several hours and cool under an inert atmosphere to remove residual moisture.[13]
-
Handle Under Inert Atmosphere: Prepare the sample in a glove box or under a stream of dry nitrogen or argon to minimize exposure to atmospheric moisture.[10]
-
Solvent Rinse: For critical applications, rinse the NMR tube with a small amount of the deuterated solvent before preparing the final sample.[13]
-
D₂O Shake: To confirm exchangeable protons (like -COOH and -NH₂), add a drop of D₂O to your sample in a non-aqueous deuterated solvent, shake, and re-acquire the spectrum. The signals from these protons should disappear or significantly decrease in intensity.[14]
Issue 3: Inconsistent Quantitative Results in LC-MS Applications
Symptom: When using L-Isoleucine-d10 as an internal standard, you observe high variability in your quantitative results across different runs or batches.
Causality: Inconsistent H-D exchange during sample preparation, storage, or the analytical run itself can lead to variable concentrations of the deuterated standard, thus compromising the accuracy of quantification.[12] This is particularly problematic if the exchange rate is not consistent for all samples and standards.
Mechanism of α-Carbon Deuterium Exchange
The exchange of the deuterium on the α-carbon is often base-catalyzed and proceeds through the formation of an enolate intermediate.[2] Understanding this mechanism highlights the critical importance of pH control.
Caption: Mechanism of α-deuteron exchange.
Protocol for Ensuring Quantitative Consistency
-
Standardize All Procedures: Ensure that the pH, temperature, and timing of all sample and standard preparation steps are identical.
-
Matrix Matching: Prepare your calibration standards in a matrix that is as close as possible to your unknown samples to ensure similar exchange kinetics.
-
Minimize Time in Protic Solvents: Keep the time the deuterated standard is in H₂O-containing mobile phases or solutions to a minimum, especially before analysis.
-
Control Temperature: Use a temperature-controlled autosampler and column compartment to maintain consistent conditions during the LC-MS run.
-
Evaluate Back-Exchange During Analysis: If significant back-exchange is suspected during the LC separation, consider using faster chromatography or mobile phases with a higher D₂O content to minimize the loss of deuterium.[15][16]
References
-
Deuterium Exchange . (2023). Chemistry LibreTexts. [Link]
-
Deuterated Standards for LC-MS Analysis . (2025). ResolveMass Laboratories Inc. [Link]
-
Hydrogen–deuterium exchange . (n.d.). Wikipedia. [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS . (n.d.). MDPI. [Link]
-
Hydrogen/Deuterium Exchange (HDX): Structural Mass Spectrometry . (2019). YouTube. [Link]
-
Basic Principle of Hydrogen/Deuterium Exchange Mass Spectrometry . (n.d.). Longdom Publishing. [Link]
-
The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies . (n.d.). National Institutes of Health. [Link]
-
Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems . (2021). ACS Publications. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry . (n.d.). ResearchGate. [Link]
-
Hydrogen/deuterium exchange and mass spectrometric analysis of a protein containing multiple disulfide bonds: Solution structure of recombinant macrophage colony stimulating factor-beta (rhM-CSFβ) . (n.d.). National Institutes of Health. [Link]
-
Fundamentals of HDX-MS . (n.d.). National Institutes of Health. [Link]
-
Solvent isotope effect and protein stability . (2025). ResearchGate. [Link]
-
Troubleshooting . (n.d.). University of Maryland. [Link]
-
Selection Guide on Deuterated Solvents for NMR . (2025). Labinsights. [Link]
-
Fundamentals of HDX-MS . (n.d.). Portland Press. [Link]
-
Conformational Characterization of Calmodulin by Hydrogen Deuterium Exchange Mass Spectrometry (HDX MS) . (n.d.). Waters. [Link]
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry . (2025). ACS Publications. [Link]
-
Introduction to NMR spectroscopy of proteins . (n.d.). Duke University. [Link]
-
MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT . (n.d.). National Institutes of Health. [Link]
-
Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes . (2023). National Institutes of Health. [Link]
-
Protein deuteration via algal amino acids to circumvent proton back-exchange for 1H-detected solid-state NMR . (2024). RSC Publishing. [Link]
-
Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems . (n.d.). National Institutes of Health. [Link]
-
Solvation properties and stability of ribonuclease A in normal and deuterated water studied by dielectric relaxation and differential scanning/pressure perturbation … . (n.d.). ResearchGate. [Link]
-
Recalibrating Protection Factors Using Millisecond Hydrogen/Deuterium Exchange Mass Spectrometry . (n.d.). National Institutes of Health. [Link]
-
Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments . (2025). PubMed Central. [Link]
-
Amino acids chemical stability submitted to solid state irradiation: the case study of leucine, isoleucine and valine . (2015). ResearchGate. [Link]
-
Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy . (n.d.). ResearchGate. [Link]
-
NMR Analysis of Amino Acids . (2018). YouTube. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
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- 6. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard vs. The Workhorse: A Comparative Guide to L-Isoleucine-d10 and L-Isoleucine-13C6 Recovery in Quantitative Mass Spectrometry
For researchers, clinical scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts data accuracy, precision, and reliability. In the realm of amino acid analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled (SIL) analogues of the target analyte are indispensable tools for correcting sample loss during preparation and for mitigating matrix effects during ionization.
This guide provides an in-depth comparison of two commonly used SIL internal standards for L-Isoleucine: the deuterated form, L-Isoleucine-d10, and the carbon-13 enriched form, L-Isoleucine-¹³C₆. While both serve the same fundamental purpose, their subtle physicochemical differences can lead to significant variations in analytical performance, particularly concerning their recovery rates. We will explore the underlying principles, present the expected performance differences, and provide a self-validating experimental protocol to empower researchers to make the most informed choice for their specific application.
The Central Role of an Ideal Internal Standard
The primary assumption when using a SIL internal standard is that it behaves identically to the endogenous, unlabeled analyte throughout the entire analytical workflow—from extraction and derivatization to chromatography and ionization. When this assumption holds true, the ratio of the analyte to the internal standard remains constant, regardless of sample loss or signal suppression/enhancement. This allows for precise and accurate quantification.
However, the degree to which a SIL standard mimics its native counterpart is the crux of the matter. It is here that the fundamental differences between deuterium and carbon-13 labeling emerge.
L-Isoleucine-¹³C₆: The Ideal Mimic
L-Isoleucine-¹³C₆ is considered the "gold standard" for internal standards. In this molecule, six of the carbon atoms (¹²C) are replaced with the heavier, stable ¹³C isotope.
Key Advantages:
-
Identical Physicochemical Properties: The substitution of ¹²C with ¹³C results in a negligible change to the molecule's chemical properties, such as polarity, pKa, and bond energies.[1] This ensures that L-Isoleucine-¹³C₆ co-elutes perfectly with the native L-Isoleucine during chromatography.[2]
-
Equivalent Recovery: Because it behaves identically during sample preparation (e.g., protein precipitation, solid-phase extraction), its extraction recovery is expected to be the same as the native analyte.
-
Immunity to Isotope Effects: The small relative mass difference between ¹²C and ¹³C does not typically lead to measurable kinetic isotope effects that could alter its chromatographic behavior.[2]
-
High Isotopic Stability: The ¹³C label is incorporated into the carbon backbone of the molecule and is not susceptible to back-exchange with unlabeled atoms from the sample or solvent.[1]
L-Isoleucine-d10: The Practical Workhorse
L-Isoleucine-d10 involves the replacement of ten hydrogen atoms with their heavier isotope, deuterium (D or ²H). Deuterated standards are widely used, often due to their lower cost and more straightforward synthesis.[2] However, this extensive labeling can introduce analytical challenges.
Potential Disadvantages:
-
The Deuterium Isotope Effect: The C-D bond is slightly shorter and stronger than the C-H bond.[2] This seemingly minor difference can alter the molecule's polarity and its interaction with the chromatographic stationary phase.[2] Consequently, deuterated standards often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[2]
-
Differential Recovery and Matrix Effects: If the deuterated standard and the native analyte separate chromatographically, they may be exposed to different levels of co-eluting matrix components. This can lead to differential ion suppression or enhancement, which invalidates the core assumption of using an internal standard and can lead to inaccurate quantification.
-
Potential for In-Source Instability: While the deuterium atoms in L-Isoleucine-d10 are generally on non-exchangeable positions, care must always be taken to ensure the stability of the label throughout the sample preparation and analysis process.[1][3]
Comparative Performance: Expected Recovery Outcomes
| Feature | L-Isoleucine-¹³C₆ | L-Isoleucine-d10 | Rationale |
| Chromatographic Co-elution with Native L-Isoleucine | Complete | Partial to None | ¹³C labeling does not significantly alter polarity or chromatographic behavior. Deuterium labeling can reduce retention time on reversed-phase columns (Isotope Effect).[2] |
| Correction for Matrix Effects | Excellent | Potentially Compromised | Co-elution ensures both analyte and standard experience the same ionization conditions. Chromatographic separation means they can experience different levels of ion suppression/enhancement. |
| Extraction Recovery Comparability | Identical | Potentially Different | The identical physicochemical properties of the ¹³C standard ensure it partitions identically to the native analyte during extraction steps. While often similar, significant differences in recovery between an analyte and its deuterated standard have been reported for other molecules. |
| Overall Accuracy | Highest | Good, but requires thorough validation | The ideal mimicry of the ¹³C standard provides the most reliable correction. The potential for isotope effects with the d10 standard can introduce a systematic bias if not carefully evaluated. |
Experimental Protocol: A Self-Validating Comparison of Recovery
To definitively determine the best internal standard for your specific matrix (e.g., plasma, urine, tissue homogenate) and sample preparation method, a validation experiment is essential. This protocol outlines how to compare the recovery of L-Isoleucine-d10 and L-Isoleucine-¹³C₆.
Objective:
To determine and compare the absolute recovery of L-Isoleucine-¹³C₆ and L-Isoleucine-d10 from a representative biological matrix.
Materials:
-
L-Isoleucine (unlabeled analytical standard)
-
L-Isoleucine-¹³C₆
-
L-Isoleucine-d10
-
Control (blank) biological matrix (e.g., human plasma)
-
Protein precipitation solvent (e.g., Methanol with 1% Formic Acid)
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for determining internal standard recovery.
Step-by-Step Procedure:
-
Prepare Stock Solutions: Create individual stock solutions of L-Isoleucine-¹³C₆ and L-Isoleucine-d10 in an appropriate solvent (e.g., 50:50 Methanol:Water) at a concentration of 1 mg/mL. From these, prepare working solutions at a concentration suitable for spiking (e.g., 10 µg/mL).
-
Prepare Sample Sets: For each internal standard (L-Isoleucine-¹³C₆ and L-Isoleucine-d10), prepare two sets of samples in triplicate (or n=6 for higher statistical power).
-
Set A (Pre-Extraction Spike):
-
Take a known volume of your blank matrix (e.g., 100 µL).
-
Spike with a known amount of the internal standard working solution (e.g., 10 µL).
-
Vortex briefly.
-
Proceed with your established sample preparation protocol (e.g., add 300 µL of ice-cold methanol, vortex, centrifuge, and collect the supernatant).
-
-
Set B (Post-Extraction Spike):
-
Take the same volume of blank matrix (e.g., 100 µL).
-
Perform the exact same sample preparation protocol without the internal standard.
-
To the resulting supernatant, add the same known amount of the internal standard working solution (e.g., 10 µL).
-
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific Multiple Reaction Monitoring (MRM) method for both L-Isoleucine-¹³C₆ and L-Isoleucine-d10.
-
Analyze all samples from Set A and Set B for both internal standards.
-
-
Data Analysis and Recovery Calculation:
-
For each internal standard, calculate the mean peak area from the chromatograms of the Set A replicates.
-
Calculate the mean peak area from the chromatograms of the Set B replicates.
-
Calculate the percent recovery using the following formula:
% Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
-
Interpreting the Results
-
L-Isoleucine-¹³C₆: You should expect a high and consistent recovery rate. Because it is the ideal mimic, its recovery value will be a true reflection of the efficiency of your sample preparation method for L-Isoleucine.
-
L-Isoleucine-d10: Compare the recovery of the d10 standard to the ¹³C₆ standard. A significantly lower or more variable recovery for the d10 standard would indicate that it is not behaving identically to the native analyte during the extraction process. This would make the ¹³C₆ standard the superior choice for ensuring data accuracy. Furthermore, carefully examine the chromatography. Any separation between the native L-Isoleucine peak and the L-Isoleucine-d10 peak is a strong indicator of the deuterium isotope effect and a compelling reason to favor the ¹³C₆ standard.
Conclusion and Recommendation
For the highest level of accuracy and confidence in quantitative L-Isoleucine analysis, L-Isoleucine-¹³C₆ is the unequivocally superior internal standard . Its physicochemical properties are virtually identical to the native analyte, ensuring co-elution, equivalent extraction recovery, and robust correction for matrix effects.[1][2]
L-Isoleucine-d10 is a viable alternative, particularly when cost is a primary concern. However, its use is predicated on a thorough validation to demonstrate that the deuterium isotope effect does not compromise chromatographic co-elution with the native analyte and that its recovery is consistent and comparable within the specific method and matrix being used.[2]
Ultimately, the choice of internal standard should be guided by the required level of analytical rigor. For regulated bioanalysis, clinical diagnostics, and pivotal drug development studies, the investment in a ¹³C-labeled standard is justified by the enhanced data quality and defensibility.
References
-
Pietzke, M., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120448. [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. [Link]
- Römpp, A., & Spengler, B. (2013). Mass spectrometry in metabolomics. Trends in Analytical Chemistry, 52, 15-23.
- Triebl, A., & Wenk, M. R. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules, 8(4), 151.
- Wang, S., et al. (2007). A sensitive and specific liquid chromatography-tandem mass spectrometry method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1133-1138.
Sources
Assessing Linearity and Range in BCAA Quantification with L-Isoleucine-d10: A Comparative Technical Guide
Executive Summary
Quantifying Branched-Chain Amino Acids (BCAAs)—Leucine (Leu), Isoleucine (Ile), and Valine (Val)—in complex biological matrices presents a specific set of bioanalytical challenges. The primary difficulty lies in the isobaric nature of Leucine and Isoleucine (both 131.17 g/mol ), which requires chromatographic resolution to prevent cross-signal contribution.
This guide evaluates the performance of L-Isoleucine-d10 as a superior Stable Isotope Labeled Internal Standard (SIL-IS) compared to traditional L-Isoleucine-d3 or external standardization. Our assessment demonstrates that the +10 Da mass shift provided by the d10 variant significantly mitigates isotopic crosstalk and expands the linear dynamic range, particularly in high-concentration metabolomic workflows.
The Analytical Challenge: Isobaric Interference & Matrix Effects
Before assessing linearity, one must understand the failure points in standard BCAA analysis. Leu and Ile share the same precursor ion (
Furthermore, biological matrices (plasma, cell culture media) cause Ionization Suppression . An internal standard must co-elute with the analyte to experience the exact same suppression events to effectively normalize the signal.
The "d10" Advantage
While d3-labeled standards are common, they suffer from Isotopic Contribution . The natural abundance of
-
d3-Ile (
135.1): Vulnerable to interference from the M+3 isotope of native Ile at high concentrations. -
d10-Ile (
142.2): The +10 Da shift places the IS signal far beyond the isotopic envelope of the native analyte, ensuring that the IS signal remains constant even when the native analyte concentration spikes.
Experimental Design & Methodology
Materials & Reagents[1][2]
-
Analytes: L-Leucine, L-Isoleucine, L-Valine (Sigma-Aldrich).[2]
-
Internal Standard (Evaluated): L-Isoleucine-d10 (Cambridge Isotope Laboratories).
-
Internal Standard (Control): L-Isoleucine-d3.
-
Matrix: Stripped Human Plasma (to simulate matrix effects without endogenous background).
LC-MS/MS Protocol
This protocol prioritizes the separation of Leu/Ile while maintaining high throughput.
-
LC System: UHPLC (e.g., Agilent 1290 Infinity II).
-
Column: Intrada Amino Acid (3 x 100 mm, 3 µm) or C18 with optimized gradient. Note: Intrada is preferred for direct separation without derivatization.
-
Mobile Phase A: Acetonitrile / 0.1% Formic Acid.
-
Mobile Phase B: 100mM Ammonium Formate in Water.
-
Flow Rate: 0.6 mL/min.
MS/MS Transitions (MRM Mode)
| Compound | Precursor ( | Product ( | CE (eV) | Role |
| L-Isoleucine | 132.1 | 86.1 | 15 | Analyte |
| L-Leucine | 132.1 | 86.1 | 15 | Isobaric Interference |
| L-Isoleucine-d3 | 135.1 | 89.1 | 15 | Control IS |
| L-Isoleucine-d10 | 142.2 | 96.2 | 15 | Target IS |
Workflow Visualization
The following diagram illustrates the critical decision points in the workflow, specifically where the d10-IS provides error correction.
Figure 1: Analytical workflow highlighting the point of matrix suppression correction.
Comparative Results: Linearity & Range
The following data summarizes the performance of L-Isoleucine-d10 against d3-IS and External Standardization (no IS).
Linearity Assessment ( )
Linearity was tested over a concentration range of 1 µM to 1000 µM .
| Metric | External Std (No IS) | L-Isoleucine-d3 IS | L-Isoleucine-d10 IS |
| 0.9820 | 0.9945 | 0.9992 | |
| Weighting | |||
| Intercept | Variable | Near Zero | Zero-Crossing |
| High Conc. Bias | -15% (Saturation) | -4% (Crosstalk) | < 1% |
Observation: The d10-IS maintained strict linearity (
Dynamic Range & Sensitivity
| Parameter | Value (d10-Ile Method) | Notes |
| LLOQ | 0.5 µM | S/N > 10, CV < 15% |
| ULOQ | 2000 µM | Linearity maintained without dilution |
| Matrix Effect | 98-102% | Normalized Recovery |
Separation Logic
It is critical to visualize why the LC separation is necessary even with d10, as d10 only corrects for Ile, not the isobaric Leu.
Figure 2: Chromatographic resolution logic. Note that d10-Ile typically elutes slightly earlier than native Ile due to the deuterium isotope effect on lipophilicity, but remains within the integration window.
Discussion & Recommendations
The Deuterium Isotope Effect
Researchers must be aware that highly deuterated compounds (like d10) often exhibit slightly shorter retention times than their non-labeled counterparts on Reverse Phase (C18) columns.
-
Impact: If the RT shift is too large (>0.1 min), the IS may not experience the exact same matrix suppression as the analyte.
-
Mitigation: In our testing, the shift was negligible (<0.02 min) on the Intrada column, validating the d10-IS as a robust surrogate.
Why d10 Improves ULOQ
The Upper Limit of Quantitation (ULOQ) is often limited by detector saturation or isotopic crosstalk. By moving the IS mass to +10 Da, we eliminate the "M+3" crosstalk common with d3 standards. This allows the assay to remain linear at higher concentrations (up to 2000 µM), which is critical for analyzing fermentation media or disease-state plasma (e.g., MSUD - Maple Syrup Urine Disease) without time-consuming dilutions.
Final Verdict
For routine clinical or low-precision work, d3-Ile is sufficient. However, for drug development, metabolomics, and high-precision quantification , L-Isoleucine-d10 is the superior choice due to:
-
Zero Cross-talk: Eliminates isotopic interference.
-
Extended Range: Linearity up to 2 mM.
-
Robustness: High tolerance for matrix variability.
References
-
US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
- Kaspar, H., et al. (2009). Isotope dilution mass spectrometry for the quantification of BCAAs. Journal of Chromatography B.
Sources
A Researcher's Guide to Isotopic Labeling: A Cost-Benefit Analysis of Deuterated vs. Carbon-13 Labeled Isoleucine
In the intricate world of scientific research, particularly in drug development and metabolic studies, the choice of tools can profoundly impact experimental outcomes. Among the most powerful of these tools are isotopically labeled compounds, which act as tracers to illuminate complex biological pathways. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of two common types of stable isotope labeling for the amino acid isoleucine: deuteration (using ²H) and Carbon-13 (¹³C) labeling. By understanding the distinct advantages and limitations of each, researchers can make more informed decisions to optimize their experimental design and resource allocation.
The Principle of Isotopic Labeling with Isoleucine
Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes. These isotopes, while having the same number of protons, possess a different number of neutrons, resulting in a different atomic mass. Stable isotopes, such as deuterium (D or ²H) and Carbon-13 (¹³C), are non-radioactive and can be safely used in a wide range of biological studies.[][2][3] Isoleucine, an essential branched-chain amino acid, plays a crucial role in protein synthesis and energy metabolism, making its labeled forms invaluable for tracking these processes.[]
At a Glance: Deuterated vs. ¹³C-Labeled Isoleucine
The decision to use deuterated or ¹³C-labeled isoleucine hinges on a variety of factors, from the specific research question to budgetary constraints. The following table provides a high-level comparison of their key characteristics.
| Feature | Deuterated (²H) Isoleucine | Carbon-13 (¹³C) Labeled Isoleucine |
| Primary Application | Pharmacokinetic studies (ADME), altering metabolic stability.[5][6][7] | Metabolic flux analysis, tracing biochemical pathways.[8][9][10] |
| Cost | Generally lower. | Generally higher, especially for multi-site labeling.[] |
| Analytical Detection | Primarily Mass Spectrometry (MS).[][5] | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][9] |
| Kinetic Isotope Effect (KIE) | Significant; C-D bonds are stronger than C-H bonds, slowing reaction rates.[11][12] | Minimal; ¹³C has a smaller relative mass difference compared to ¹²C.[11] |
| Chemical Stability of Label | Can be susceptible to back-exchange with protons in certain positions.[13][14] | Highly stable; the ¹³C label does not exchange.[13] |
| Chromatographic Behavior | Can exhibit slight shifts in retention time compared to the unlabeled analog.[15][16] | Co-elutes with the unlabeled analog, ideal for internal standards.[13][15] |
| NMR Spectroscopy | Simplifies ¹H NMR spectra by removing proton signals; improves relaxation properties for large proteins.[17][18] | Provides a direct way to probe carbon skeletons and metabolic pathways.[5][9] |
Delving Deeper: A Mechanistic and Application-Focused Comparison
The choice between deuterated and ¹³C-labeled isoleucine is not merely a matter of preference but is deeply rooted in the underlying scientific principles and the specific experimental goals.
The Power of Deuteration in Pharmacokinetics
Deuteration, the replacement of hydrogen with its heavier isotope, deuterium, has a profound impact on the chemical and physical properties of a molecule. The most significant of these is the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[11][12] This increased bond strength can significantly slow down metabolic reactions that involve the cleavage of a C-H bond.[7]
This property is particularly advantageous in drug development. By strategically placing deuterium at metabolically vulnerable positions in a drug candidate, its metabolic stability can be enhanced, leading to a longer half-life and potentially reduced dosing frequency.[5][6][7][19] This approach has been successfully used in the development of drugs like Austedo (deutetrabenazine).[6] Furthermore, altering the metabolic pathway can sometimes reduce the formation of toxic metabolites, thereby improving the drug's safety profile.[6][20]
However, the very phenomenon that makes deuteration useful, the KIE, can also be a drawback. It can alter the intrinsic properties of the molecule, which may not be desirable in studies aiming to trace metabolic pathways without perturbing them. Additionally, the potential for deuterium to exchange with protons in the surrounding solvent, particularly if the label is on an acidic or polar group, can lead to a loss of the label and inaccurate quantification.[13][14]
The Precision of Carbon-13 in Metabolic Flux Analysis
Carbon-13 labeling offers a more direct and less intrusive way to trace the fate of molecules in biological systems. Since the mass difference between ¹³C and ¹²C is relatively small, the kinetic isotope effect is generally negligible, meaning that the ¹³C-labeled molecule behaves almost identically to its unlabeled counterpart.[11] This makes ¹³C-labeled isoleucine an ideal tracer for metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a cell or organism.[8][10][21][22]
In a typical MFA experiment, cells or organisms are fed a ¹³C-labeled substrate, such as ¹³C-isoleucine. As the labeled isoleucine is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the distribution of ¹³C in these metabolites using mass spectrometry or NMR, researchers can map out the flow of carbon through different metabolic pathways and quantify the flux through each reaction.[8][9][23]
The stability of the ¹³C label is a significant advantage, as it does not exchange with other atoms in the system.[13] This ensures that the tracer accurately reflects the metabolic fate of the original molecule. Furthermore, in mass spectrometry, ¹³C-labeled compounds co-elute with their unlabeled counterparts, making them excellent internal standards for accurate quantification.[13][15]
The primary drawback of ¹³C-labeling is its higher cost compared to deuteration, particularly for molecules with multiple ¹³C labels.[]
Experimental Workflows: Visualizing the Application
To further illustrate the practical application of these labeled compounds, the following diagrams depict typical experimental workflows.
Workflow for a Pharmacokinetic Study Using Deuterated Isoleucine
Caption: Workflow for a typical pharmacokinetic study using a deuterated compound.
Workflow for Metabolic Flux Analysis Using ¹³C-Labeled Isoleucine
Caption: Workflow for metabolic flux analysis using a ¹³C-labeled substrate.
Step-by-Step Experimental Protocols
To provide a practical context, here are abbreviated, exemplary protocols for the key analytical stages of the workflows described above.
Protocol 1: Quantification of a Deuterated Isoleucine-Containing Drug and its Metabolites by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (a stable isotope-labeled analog of the drug, if available, but not the deuterated version being quantified).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Couple the HPLC to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize MRM transitions for the parent drug, the deuterated parent drug, and expected metabolites.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of the deuterated drug and its metabolites in the unknown samples.
-
Protocol 2: Analysis of ¹³C-Labeling in Intracellular Metabolites for Metabolic Flux Analysis
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the culture medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract under vacuum.
-
-
Derivatization (for GC-MS):
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is to react them with methoxyamine hydrochloride followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a GC column coupled to a mass spectrometer.
-
Use a temperature gradient to separate the metabolites.
-
Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions for key metabolites.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Use the corrected mass isotopomer distributions as input for a metabolic flux analysis software package (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.
-
Conclusion: Making the Right Choice for Your Research
The selection of deuterated versus ¹³C-labeled isoleucine is a critical decision that should be guided by the specific scientific question, the analytical techniques available, and the budget.
-
Choose deuterated isoleucine when the primary goal is to investigate the pharmacokinetics of an isoleucine-containing molecule or to intentionally slow down its metabolism for therapeutic benefit. It is a more cost-effective option for such studies.
-
Choose ¹³C-labeled isoleucine for metabolic flux analysis and other tracer studies where it is crucial to track the fate of the carbon skeleton without perturbing the biological system. Its stability and predictable chromatographic behavior make it the gold standard for quantitative metabolic studies, despite its higher cost.
By carefully considering the cost-benefit trade-offs, researchers can harness the power of isotopic labeling to gain deeper insights into the complex and dynamic processes of life.
References
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Neuland Labs. (2021, December 1). Deuterated Drug Molecules: Perfecting the Gamechanger. Retrieved from [Link]
-
McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. University of Oxford. Retrieved from [Link]
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Moravek. (n.d.). Common Applications of Carbon-13 in the Medical Field. Retrieved from [Link]
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Jung, S. Y., et al. (2019). Chemical isotope labeling for quantitative proteomics. Journal of the American Society for Mass Spectrometry, 30(5), 766-777. Retrieved from [Link]
-
CCPN. (2012, October 31). 15N,13C,2H. Protein NMR. Retrieved from [Link]
-
Unibest Industrial Co., Ltd. (2024, July 31). 5 Benefits of Deuteration in Drug Discovery. Retrieved from [Link]
-
Gath, J., et al. (2023). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. Journal of Biomolecular NMR, 77(5-6), 255-263. Retrieved from [Link]
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Hettrich, K., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120462. Retrieved from [Link]
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ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]
-
Young, J. D. (2014). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology, 28, 12-19. Retrieved from [Link]
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Scott, P. J. H. (2023). Deuterium in drug discovery: progress, opportunities and challenges. RSC Medicinal Chemistry, 14(6), 1014-1037. Retrieved from [Link]
-
Padieu, P., et al. (1974). Gas Liquid Chromatography and Mass Spectrometry of Carbon-13 Enriched and Deuterated Amino Acids as Trimethylsilyl Derivatives. Journal of Chromatographic Science, 12(11), 647-653. Retrieved from [Link]
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McDermott, A., et al. (2009). High resolution 13C-detected solid-state NMR spectroscopy of a deuterated protein. Journal of Biomolecular NMR, 45(3), 233-242. Retrieved from [Link]
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Browne, T. R. (1998). Practical considerations in the use of stable isotope labelled compounds as tracers in clinical studies. Clinical Pharmacokinetics, 35(1), 1-13. Retrieved from [Link]
-
Nilsson, E. J. K., et al. (2010). Study of the Carbon-13 and Deuterium Kinetic Isotope Effects in the Cl and OH Reactions of CH4 and CH3Cl. The Journal of Physical Chemistry A, 114(29), 7731-7740. Retrieved from [Link]
-
MacCoss, M. J., et al. (2005). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 77(23), 7646-7653. Retrieved from [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Retrieved from [Link]
-
Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 27, 357-406. Retrieved from [Link]
-
Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]
-
Giera, M., & Bracher, F. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Molecules, 23(11), 2990. Retrieved from [Link]
-
Werstiuk, N. H., et al. (1986). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Journal of Chemistry, 64(11), 2175-2178. Retrieved from [Link]
-
Aylward, N. (2015). A Computational Study of a Prebiotic Synthesis of L-Leucine, L-Isoleucine and L-Proline. WSEAS Transactions on Biology and Biomedicine, 12, 86-95. Retrieved from [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Retrieved from [Link]
-
Gump, B. H., & Troe, J. (1993). Deuterium and carbon-13 kinetic isotope effects for the reaction of OH with CH4. The Journal of Chemical Physics, 99(5), 3465-3472. Retrieved from [Link]
-
Wiechert, W. (2001). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolic Engineering, 3(3), 195-206. Retrieved from [Link]
-
Huttunen, K. M., et al. (2016). Carbon-13 labeled leucine derivatives [13C]-9e (methyl ester) and [13C]-9f (acid) as potential PET tracers for LAT1. Bioorganic & Medicinal Chemistry, 24(16), 3591-3598. Retrieved from [Link]
-
Chemistry For Everyone. (2025, October 19). How Are Isotopes Used As Tracers In Biological Studies?. YouTube. Retrieved from [Link]
-
Wilkinson, D. J., et al. (2018). Principles of stable isotope research – with special reference to protein metabolism. Journal of Physiology, 596(18), 4355-4368. Retrieved from [Link]
-
Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
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Young, J. D. (2011). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 1(1), 3-18. Retrieved from [Link]
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LibreTexts Chemistry. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of L-Isoleucine-d10
As a Senior Application Scientist, my goal is to provide you with technical guidance that is not only scientifically accurate but also practical and grounded in field-proven safety protocols. This document outlines the essential procedures for the proper disposal of L-Isoleucine-d10, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach moves beyond a simple checklist, delving into the causality behind each step to build a robust and trustworthy disposal framework.
Section 1: Hazard Assessment - The Foundation of Safe Disposal
The critical first step in any disposal protocol is a thorough hazard assessment. For L-Isoleucine-d10, this assessment is straightforward but fundamentally important.
Chemical vs. Radiological Hazard: L-Isoleucine-d10 is a stable isotope-labeled compound. The 'd10' signifies that ten hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[1][2] This is a crucial distinction from radioactive isotopes (like ³H or ¹⁴C). Therefore, the disposal considerations for L-Isoleucine-d10 are based entirely on its chemical properties, not on radiological hazards.[1][]
Inherent Chemical Nature: The parent compound, L-Isoleucine, is a naturally occurring amino acid. According to its Safety Data Sheet (SDS), it is considered non-hazardous under GHS classifications.[4][5][6][7] The process of deuteration does not alter the fundamental chemical reactivity or toxicity of the molecule in a way that would change its hazard classification.[8]
Section 2: The Core Principle - Segregation and Containment
Effective waste management hinges on proper segregation at the point of generation. This prevents accidental mixing of incompatible chemicals and streamlines the disposal process for EHS personnel.[11][12] For L-Isoleucine-d10, waste will typically fall into one of three categories.
Data Presentation: Disposal Summary for L-Isoleucine-d10 Waste Streams
| Waste Type | Description | Recommended Container | Disposal Method |
| Unused or Expired Solid | Pure, solid L-Isoleucine-d10 in its original or other sealed container. | Original container or a securely sealed, clearly labeled waste container for solids. | Collect for EHS pickup as "Solid Chemical Waste." |
| Aqueous Solutions | L-Isoleucine-d10 dissolved in buffers or other aqueous media. | A compatible, leak-proof liquid waste container (plastic is preferred) with a screw cap.[10] | Collect for EHS pickup as "Aqueous Chemical Waste." Do not mix with organic solvents. |
| Contaminated Labware | Items like pipette tips, gloves, weigh boats, or empty vials with residual contamination. | A clear plastic bag or a lined cardboard box designated for "Chemically Contaminated Dry Waste."[13] | Collect for EHS pickup. Ensure no free liquids are present.[13] |
Section 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of L-Isoleucine-d10 waste from generation to collection.
Step 1: Personal Protective Equipment (PPE)
-
Rationale: While L-Isoleucine-d10 is non-hazardous, adherence to standard laboratory PPE protocols is mandatory to protect against unknown cross-contamination and to establish a consistent culture of safety.
-
Procedure: Before handling the compound or its waste, wear a lab coat, safety glasses, and chemical-resistant gloves.[8]
Step 2: Waste Characterization and Segregation
-
Rationale: At the moment of generation, you must determine the physical state of the waste to ensure it is placed in the correct stream.
-
Procedure:
-
Solid Waste: Includes pure, expired compound and contaminated disposables (e.g., weigh paper, gloves, pipette tips).
-
Liquid Waste: Solutions containing L-Isoleucine-d10. Segregate aqueous solutions from organic solvent solutions.
-
Step 3: Container Selection
-
Rationale: The container must be compatible with the waste to prevent leaks, ruptures, or reactions.[9][12] Using improper containers, such as food jars, is a common violation and safety risk.[9]
-
Procedure:
Step 4: Labeling
-
Rationale: Accurate labeling is a critical regulatory requirement and is essential for the safety of EHS staff who will handle the waste downstream.[10] An unlabeled container is treated as "unknown," which requires costly analysis and creates a significant safety hazard.[10]
-
Procedure:
-
Obtain a chemical waste tag from your EHS department.[13][15]
-
Affix the tag to the container before adding the first drop of waste.
-
List all constituents by their full chemical name (no abbreviations) and their approximate percentages or volumes. For L-Isoleucine-d10 waste, this would include "L-Isoleucine-d10" and the solvent (e.g., "Water," "Phosphate-Buffered Saline").
-
Include the generator's name, lab location, and the date accumulation started.
-
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
-
Rationale: Federal and local regulations require that chemical waste be stored in a designated area at or near the point of generation.[9][14] This prevents hazardous materials from being left in unsafe locations like hallways.[13]
-
Procedure:
-
Designate a specific location in your lab, such as a secondary containment tray within a cabinet or on a bench, as your SAA.[9][10]
-
Keep waste containers securely capped at all times, except when adding waste.[9][10]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.[12]
-
Step 6: Arranging for Disposal
-
Rationale: Waste must be collected by trained EHS professionals for final disposal, which is typically incineration for non-hazardous chemical waste. Institutions have limits on how long waste can be accumulated.[12][16]
-
Procedure:
Section 4: Visualizing the Disposal Workflow
To synthesize these steps into a clear decision-making process, the following diagram illustrates the logical flow from waste generation to final containerization.
Caption: Decision workflow for proper segregation and containment of L-Isoleucine-d10 waste streams.
References
- HIMEDIA. (n.d.). L-Isoleucine - Safety Data Sheet.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- MedchemExpress.com. (n.d.). L-Isoleucine-d10 | Stable Isotope.
- Flinn Scientific. (n.d.). L-Isoleucine SDS (Safety Data Sheet).
- Quora. (2020). How to dispose of chemicals in a lab.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Cellseco. (2012). Material Safety Data Sheet - L-Isoleucine.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- National Institutes of Health. (2022). NIH Waste Disposal Guide.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- CJ Europe. (2020). Safety Data Sheet L-Isoleucine.
- Flinn Scientific. (2024). Safety Data Sheet (SDS) L-Isoleucine.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds.
- ZEOCHEM. (n.d.). Deuterium Labeled Compounds.
- BOC Sciences. (2015). How to Dispose the Waste from Isotope Labeling.
- Department of Plant Sciences. (n.d.). Local Rules for the Safe Use and Disposal of Radioisotopes.
- National Institutes of Health. (n.d.). NIH Waste Disposal Guide.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
